4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and an anthracene moiety substituted with a naphthalene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Intermediate: The intermediate compound is prepared by reacting 2-bromoanthracene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethoxyborane.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The anthracene and naphthalene moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of borohydrides.
Substitution: Halogenated or nitrated derivatives of the anthracene and naphthalene moieties.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the design of sensors for detecting various analytes due to its boron-containing structure.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the aromatic rings. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The aromatic rings provide a platform for π-π interactions, which are crucial in organic electronics.
Comparison with Similar Compounds
Triphenylen-2-ylboronic acid: Another boron-containing compound with similar applications in organic electronics and materials science.
Phenylboronic acid: Commonly used in the synthesis of organic compounds and as a reagent in Suzuki coupling reactions.
Uniqueness: 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of both anthracene and naphthalene with a boron-containing dioxaborolane ring. This combination imparts unique electronic and optical properties, making it valuable in advanced materials research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(10-naphthalen-2-ylanthracen-9-yl)-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-15-9-7-13-23(25)27(24-14-8-10-16-26(24)28)22-18-17-20-11-5-6-12-21(20)19-22/h5-19H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWSGKQRXZYKPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922518-84-1 | |
Record name | 4,4,5,5-tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.